molecular formula C16H15NO3 B14129665 2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol CAS No. 926226-32-6

2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol

Katalognummer: B14129665
CAS-Nummer: 926226-32-6
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: GLCPOBDWRLNEGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the reaction of an aromatic amine with an aldehyde or ketone to form a Schiff base. This intermediate then undergoes cyclization with a phenol derivative to form the benzoxazine ring.

    Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Addition of the Ethanol Group: The final step involves the addition of an ethanol group to the benzoxazine ring, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzoxazines.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Materials Science: Benzoxazine derivatives are used in the development of advanced materials, including polymers and resins.

    Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, bind to receptors, and modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolinones: Similar in structure but with a different ring system.

    Coumarins: Contain a benzopyranone structure, differing in the oxygen heterocycle.

    Indoles: Share the aromatic ring system but differ in the nitrogen-containing heterocycle.

Uniqueness

2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

926226-32-6

Molekularformel

C16H15NO3

Molekulargewicht

269.29 g/mol

IUPAC-Name

2-hydroxy-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone

InChI

InChI=1S/C16H15NO3/c18-10-16(19)17-13-8-4-5-9-15(13)20-11-14(17)12-6-2-1-3-7-12/h1-9,14,18H,10-11H2

InChI-Schlüssel

GLCPOBDWRLNEGN-UHFFFAOYSA-N

Kanonische SMILES

C1C(N(C2=CC=CC=C2O1)C(=O)CO)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.